N-benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide
Description
N-Benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide (CAS: 337922-33-5) is a tertiary acetamide derivative with a molecular formula of C22H19F3N2O3S and a molar mass of 448.46 g/mol . Its structure features a benzyl group, a phenylsulfonyl moiety, and a 3-(trifluoromethyl)anilino substituent (Fig. 1). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl group may influence electronic properties and hydrogen-bonding capacity.
![Fig. 1: Structure of N-Benzyl-2-[(Phenylsulfonyl)-3-(Trifluoromethyl)Anilino]Acetamide]
Current data indicate its primary use is restricted to laboratory research, with commercial availability discontinued due to unspecified challenges . No clinical or industrial applications are reported in the provided evidence.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-benzylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O3S/c23-22(24,25)18-10-7-11-19(14-18)27(31(29,30)20-12-5-2-6-13-20)16-21(28)26-15-17-8-3-1-4-9-17/h1-14H,15-16H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDYPHSDRTXQEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide typically involves multiple steps. One common method starts with the reaction of benzylamine with 3-(trifluoromethyl)benzenesulfonyl chloride to form an intermediate. This intermediate is then reacted with 2-bromoacetamide under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide serves as a building block for synthesizing more complex molecules. Its versatility allows it to participate in various organic reactions, such as:
- Oxidation : Leading to the formation of sulfoxides or sulfones.
- Reduction : Producing amines or alcohols.
- Substitution reactions : Where the sulfonyl or trifluoromethyl groups are replaced by other nucleophiles.
Biology
The compound has been investigated for its potential biological activities, particularly in enzyme inhibition and receptor modulation. Research indicates that it may:
- Inhibit specific enzymes , thereby interfering with metabolic pathways.
- Modulate receptor activity , impacting cell signaling processes.
Medicine
In medical research, N-benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide has shown promise in various therapeutic areas:
-
Anticonvulsant Activity : Studies have demonstrated its efficacy against seizures induced by maximal electroshock (MES). For instance, derivatives of this compound have been evaluated for their anticonvulsant properties, showing significant protection against seizures in animal models .
Compound ED50 MES (mg/kg) TD50 NT (mg/kg) Protective Index (PI) N-benzyl derivative 52.30 (46.38–60.22) >500 >9.56 Valproic acid 485 (324–677) 784 (503–1176) 1.6 - Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory effects, warranting further investigation into its mechanism of action.
Case Study 1: Anticonvulsant Efficacy
A study focused on N-benzyl derivatives highlighted their ability to protect against MES-induced seizures in mice, with some compounds showing activity in the 6-Hz model, which is relevant for human partial epilepsy . The structure-activity relationship (SAR) indicated that modifications to the amide group significantly influenced anticonvulsant efficacy.
Case Study 2: Enzyme Inhibition
Research has explored how N-benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide interacts with specific enzymes involved in metabolic pathways. The binding affinity to these enzymes was assessed using kinetic studies, demonstrating its potential as a lead compound for developing enzyme inhibitors.
Mechanism of Action
The mechanism of action of N-benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The phenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, contributing to its binding affinity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Findings
Synthetic Accessibility: The target compound lacks reported synthesis details, whereas N-benzyl-N-(furan-2-ylmethyl)acetamide is synthesized efficiently (≥93% yield) via direct acylation .
Functional Group Impact: Sulfonyl vs. Sulfanyl: The sulfonyl group in the target compound and ’s thiazolidinone derivative may enhance stability and hydrogen-bonding capacity compared to sulfanyl groups in ’s triazole analog . Trifluoromethyl vs. Chlorine/Methoxy: The trifluoromethyl group in the target compound and flutolanil increases lipophilicity and resistance to oxidative metabolism, unlike chlorine or methoxy substituents in other analogs (e.g., ).
Biological and Industrial Relevance: The target compound’s discontinued status contrasts with flutolanil’s agricultural use and ’s thiazolidinone derivative, which may have pharmacological applications due to its sulfonyl-thiazolidinone scaffold . Triazole-containing analogs () are common in antimicrobial agents, but the target’s lack of heterocyclic rings may limit similar activity .
Biological Activity
N-benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide, with the CAS number 337922-33-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Molecular Formula: C22H19F3N2O3S
Molar Mass: 448.46 g/mol
The compound features a complex structure that includes a benzyl group, a phenylsulfonyl moiety, and a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability.
Synthesis
The synthesis of N-benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Sulfonamide: Reaction of benzenesulfonyl chloride with an appropriate amine.
- Trifluoromethylation: Introduction of the trifluoromethyl group using trifluoromethyl iodide in the presence of a radical initiator.
- Acetamido Group Attachment: Final coupling to introduce the acetamido functionality.
Anticonvulsant Activity
Research has demonstrated that derivatives of N-benzyl compounds exhibit significant anticonvulsant properties. For instance, studies have shown that certain derivatives with similar structures have been effective in maximal electroshock (MES) tests, which are standard for evaluating anticonvulsant efficacy.
- Case Study Findings:
- In one study, the ED50 value for a related compound was found to be 30 mg/kg (i.p.), comparable to phenobarbital (ED50 = 22 mg/kg) .
- Another investigation highlighted that compounds containing trifluoromethyl groups showed enhanced activity against seizures, suggesting that this substituent plays a crucial role in their pharmacological profile .
Enzyme Inhibition and Receptor Modulation
The compound's mechanism of action may involve:
- Enzyme Inhibition: Binding to enzyme active sites, thereby inhibiting their catalytic functions.
- Receptor Modulation: Interacting with specific receptors to alter signaling pathways critical for various cellular processes.
Structure-Activity Relationship (SAR)
The biological activity of N-benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide can be attributed to its unique structural features. The incorporation of the trifluoromethyl group has been associated with increased metabolic stability and enhanced lipophilicity, which facilitates better central nervous system (CNS) penetration .
Comparative Analysis
The following table summarizes some key findings regarding the biological activity of N-benzyl derivatives compared to other known anticonvulsants:
| Compound | ED50 (mg/kg) | Mechanism of Action | Notes |
|---|---|---|---|
| N-benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide | TBD | Enzyme inhibition, receptor modulation | Potential for CNS activity |
| Phenobarbital | 22 | GABA receptor modulation | Standard anticonvulsant |
| Related Trifluoromethyl Derivative | 30 | Sodium channel binding | Enhanced activity in MES test |
Q & A
Q. Q1. What are the recommended synthetic routes for N-benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 3-(trifluoromethyl)aniline with phenylsulfonyl chloride to form the sulfonamide intermediate. Reaction conditions (e.g., anhydrous DCM, 0–5°C, 4–6 hours) are critical to avoid side reactions like over-sulfonation .
- Step 2 : Coupling with N-benzyl-2-chloroacetamide via nucleophilic substitution. Catalytic Pd(OAc)₂ (5 mol%) in DMF at 80°C improves yield by facilitating C–N bond formation, as seen in analogous Pd-catalyzed acetamide syntheses .
- Optimization : Monitor purity via TLC and HPLC. Adjust solvent polarity (e.g., switch from DMF to THF) if solubility issues arise during crystallization.
Q. Q2. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- NMR : Use - and -NMR to verify the trifluoromethyl group (δ ~110–120 ppm in -NMR) and sulfonamide linkage (δ ~7.5–8.5 ppm for aromatic protons) .
- X-ray diffraction : Single-crystal analysis (e.g., using SHELXL) resolves stereoelectronic effects from the trifluoromethyl group, which may distort the sulfonamide plane. Data collection at 100 K minimizes thermal motion artifacts .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) with <2 ppm error.
Advanced Research Questions
Q. Q3. What strategies are effective for resolving contradictions in biological activity data across different assays?
- Dose-response validation : Replicate assays (e.g., kinase inhibition) under standardized conditions (pH 7.4, 37°C) to rule out pH/temperature-dependent activity shifts .
- Metabolite screening : Use LC-MS to identify degradation products (e.g., hydrolyzed acetamide) that may interfere with activity readings .
- Control experiments : Compare with structurally similar analogs (e.g., N-benzyl-2-[(phenylsulfonyl)anilino]acetamide lacking the CF₃ group) to isolate the trifluoromethyl contribution .
Q. Q4. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoromethyl group?
- Analog synthesis : Replace the -CF₃ group with -CH₃, -Cl, or -OCH₃ and test against targets (e.g., cancer cell lines).
- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to compare electronic effects (e.g., electron-withdrawing -CF₃ vs. -CH₃) on binding affinity .
- Crystallographic SAR : Co-crystallize analogs with protein targets (e.g., kinases) to visualize interactions. The -CF₃ group may occupy hydrophobic pockets inaccessible to smaller substituents .
Q. Q5. What methodological challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Disorder modeling : The benzyl and phenylsulfonyl groups may exhibit rotational disorder. Use PART instructions in SHELXL to refine alternate conformers with occupancy ratios .
- Anisotropic displacement : Refine non-hydrogen atoms anisotropically to account for thermal motion, particularly for the flexible acetamide linker .
- Hydrogen bonding : Identify NH···O=S interactions (2.8–3.2 Å) using Mercury software. These interactions stabilize the crystal lattice and inform solubility predictions .
Q. Q6. How can conflicting data on synthetic yield (e.g., 60% vs. 87% in similar compounds) be reconciled?
- Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂(PPh₃)₂; the latter may reduce side reactions in sterically hindered intermediates .
- Purification protocols : Compare column chromatography (silica gel, EtOAc/hexane) with recrystallization (ethanol/water). Impurities from sulfonamide byproducts may persist in polar solvents .
- Scale-up effects : Pilot reactions at 1 mmol vs. 10 mmol scales may reveal mass transfer limitations (e.g., inefficient mixing in larger batches) .
Q. Q7. What computational methods are suitable for predicting the metabolic stability of this compound?
- MD simulations : Run 100 ns trajectories in GROMACS to assess hydrolysis susceptibility of the acetamide bond in aqueous environments .
- CYP450 docking : Use AutoDock Vina to model interactions with CYP3A4/2D6 isoforms. The -CF₃ group may reduce metabolism by sterically blocking oxidation sites .
- ADMET prediction : Tools like SwissADME estimate logP (~3.5) and BBB permeability, critical for CNS-targeted drug design .
Q. Q8. How does the compound’s stability under varying pH conditions impact experimental design?
- pH profiling : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC. The sulfonamide group is prone to hydrolysis at pH >10 .
- Storage recommendations : Store at -20°C in amber vials under argon to prevent photodegradation and oxidation. Confirm stability with periodic NMR checks .
Q. Q9. What advanced techniques are used to study regioselectivity in electrophilic substitutions of the benzyl group?
Q. Q10. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Pull-down assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates, followed by MS/MS identification .
- CRISPR-Cas9 knockouts : Delete putative targets (e.g., kinases) in cell lines to confirm loss of activity .
- Microscale thermophoresis (MST) : Measure binding affinities (Kd) in physiologically relevant buffers (e.g., 150 mM NaCl, 1 mM DTT) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
